(Chloromethyl)sulfonylethane

Description

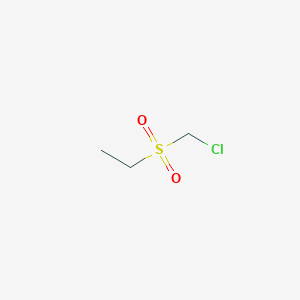

Structure

3D Structure

Properties

IUPAC Name |

1-(chloromethylsulfonyl)ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7ClO2S/c1-2-7(5,6)3-4/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYCHOJSGDMANGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1728-94-5 | |

| Record name | chloromethanesulfonylethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of (Chloromethyl)sulfonylethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (Chloromethyl)sulfonylethane, a compound of interest for various applications in chemical research and drug development. This document details plausible synthetic pathways, experimental protocols, and a summary of key characterization data.

Introduction

This compound, with the chemical formula C4H9ClO2S, is a sulfone-containing organic molecule. The presence of both a reactive chloromethyl group and a stable sulfonyl functional group makes it a potentially valuable building block in organic synthesis. The sulfonyl group is a key pharmacophore in a number of therapeutic agents, and the chloromethyl group allows for straightforward derivatization, making this compound an attractive scaffold for the development of new chemical entities.

Synthesis of this compound

Method 1: Nucleophilic Substitution of a Halide with an Ethanesulfinate Salt

This approach involves the reaction of a suitable chloro- or iodomethylating agent with an ethanesulfinate salt. A plausible route is the reaction of sodium ethanesulfinate with 1-chloro-2-iodoethane or 1,2-dichloroethane. The higher reactivity of the iodide as a leaving group would be advantageous in the case of 1-chloro-2-iodoethane.

Method 2: Oxidation of 1-chloro-2-(ethylthio)ethane

This two-step process would begin with the synthesis of 1-chloro-2-(ethylthio)ethane, followed by its oxidation to the corresponding sulfone. The initial sulfide can be prepared via the reaction of 2-chloroethanethiol with an ethylating agent or by reacting sodium ethanethiolate with 1,2-dichloroethane. The subsequent oxidation of the sulfide to the sulfone is a standard transformation in organic chemistry, typically achieved using oxidizing agents such as hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), or potassium permanganate.

Proposed Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Substitution

-

Preparation of Sodium Ethanesulfinate: Ethanesulfonyl chloride is reduced to ethanesulfinic acid, which is then neutralized with sodium hydroxide to yield sodium ethanesulfinate.

-

Alkylation Reaction: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethanesulfinate (1.0 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Add 1-chloro-2-iodoethane (1.1 equivalents) to the solution.

-

Heat the reaction mixture at a temperature between 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Protocol 2: Synthesis via Oxidation

-

Synthesis of 1-chloro-2-(ethylthio)ethane: To a solution of sodium ethanethiolate (1.0 equivalent) in ethanol, add 1,2-dichloroethane (1.5 equivalents). Reflux the mixture for several hours, monitoring by TLC or GC-MS. After completion, perform an aqueous workup and purify by distillation.

-

Oxidation to the Sulfone: Dissolve 1-chloro-2-(ethylthio)ethane (1.0 equivalent) in a suitable solvent like dichloromethane or acetic acid.

-

Cool the solution in an ice bath and add the oxidizing agent (e.g., m-CPBA, 2.2 equivalents, or 30% hydrogen peroxide, excess) portion-wise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Quench the reaction by adding a reducing agent (e.g., sodium sulfite solution) if peroxides are present.

-

Perform an aqueous workup, including washing with a saturated sodium bicarbonate solution to remove acidic byproducts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by recrystallization or column chromatography to yield this compound.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes the expected and available data.

| Property | Value | Source |

| Molecular Formula | C4H9ClO2S | [1] |

| Molecular Weight | 156.63 g/mol | [1] |

| CAS Number | 25027-40-1 | [1] |

| Appearance | Solid | |

| Flash Point | 130.7 °C (267.3 °F) |

Spectroscopic Data

While complete, experimentally verified spectra for this compound are not widely published, data for related compounds and computational predictions provide valuable insights.

| Spectroscopic Technique | Expected/Observed Data |

| ¹³C NMR | A ¹³C NMR spectrum is available on SpectraBase, though full access is restricted.[2] |

| ¹H NMR | Expected signals would include a triplet for the methyl protons, a quartet for the methylene protons of the ethyl group, and two triplets for the methylene groups adjacent to the chlorine and sulfonyl groups. |

| Infrared (IR) Spectroscopy | Characteristic strong absorption bands are expected for the S=O stretching of the sulfonyl group (typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹). A C-Cl stretching vibration would also be present (typically 800-600 cm⁻¹). |

| Mass Spectrometry | The mass spectrum is expected to show the molecular ion peak (M+) and isotopic peaks due to the presence of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio). Fragmentation patterns would likely involve the loss of a chlorine atom, an ethyl group, or cleavage of the C-S bonds. |

Visualizing the Synthetic Pathways and Workflow

To aid in the understanding of the proposed synthetic routes and the general workflow for characterization, the following diagrams are provided.

Caption: Proposed synthesis of this compound via nucleophilic substitution.

Caption: Proposed synthesis of this compound via oxidation of the corresponding sulfide.

Caption: General workflow for the purification and characterization of this compound.

Conclusion

This technical guide outlines the fundamental aspects of the synthesis and characterization of this compound. While detailed experimental data remains somewhat limited in publicly accessible literature, the proposed synthetic routes and characterization methods provide a solid foundation for researchers and scientists to produce and verify this compound. The unique combination of a reactive chloromethyl group and a stable sulfonyl moiety suggests that this compound holds promise as a versatile intermediate for the synthesis of novel molecules with potential applications in drug discovery and materials science. Further research to develop and optimize the synthesis and to fully characterize this compound is warranted.

References

An In-depth Technical Guide to the Properties and Reactivity of (Chloromethyl)sulfonyl Chloride

Disclaimer: Initial research indicates that "(Chloromethyl)sulfonylethane" is not a readily available or well-documented compound in scientific literature. Therefore, this guide focuses on a closely related and structurally significant analogue, (Chloromethyl)sulfonyl chloride (ClCH₂SO₂Cl) . This compound shares key functional groups and reactivity patterns that are of interest to researchers in synthetic chemistry and drug development.

Introduction

(Chloromethyl)sulfonyl chloride, also known as chloromesyl chloride, is a bifunctional organic compound featuring both a reactive sulfonyl chloride group and a chloromethyl group. This dual reactivity makes it a valuable, albeit hazardous, intermediate in organic synthesis. The electrophilic sulfur atom of the sulfonyl chloride is susceptible to nucleophilic attack, readily forming sulfonamides and sulfonate esters.[1] Concurrently, the chloromethyl group can participate in nucleophilic substitution reactions.

This combination of functionalities allows for the introduction of the chloromethanesulfonyl moiety into various molecular scaffolds or for sequential functionalization at two different sites. Its utility is most pronounced in the synthesis of complex molecules, including intermediates for pharmaceuticals and agrochemicals.[2][3] This guide provides a comprehensive overview of its physical and chemical properties, spectral data, synthesis, and key reactions for professionals in research and drug development.

Physical and Chemical Properties

(Chloromethyl)sulfonyl chloride is a combustible, corrosive liquid that is sensitive to moisture.[4][5] It is typically a light yellow to orange clear liquid and is soluble in most organic solvents such as dichloromethane and pyridine, but insoluble in water.[1][4]

Physical Properties

The key physical properties of (Chloromethyl)sulfonyl chloride are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | CH₂Cl₂O₂S | [4] |

| Molecular Weight | 149.00 g/mol | [6] |

| Density | 1.64 g/mL at 20 °C | [5] |

| Boiling Point | 80-81 °C | [2] |

| Flash Point | 73 °C | [1] |

| Refractive Index | 1.488 | [2] |

| Appearance | Light yellow to orange clear liquid | [1] |

| Solubility | Soluble in dichloromethane, pyridine; Insoluble in water | [4] |

Chemical Properties and Hazards

The compound is highly reactive and presents significant hazards. It is classified as corrosive and can cause severe skin burns and eye damage.[6] It is also harmful if swallowed.[6] Due to its reactivity with water, it is moisture-sensitive and should be handled under inert gas conditions.[1]

| Hazard Statement | GHS Classification | Source(s) |

| Harmful if swallowed | Acute Toxicity 4 (Oral) | [6] |

| Causes severe skin burns and eye damage | Skin Corrosion 1B | [6] |

| Combustible liquid | Combustible liquid | [1] |

| May be corrosive to metals | Corrosive to metals | [1] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of (Chloromethyl)sulfonyl chloride.

¹H NMR Spectroscopy

The proton NMR spectrum of (Chloromethyl)sulfonyl chloride in CDCl₃ shows a singlet corresponding to the two protons of the chloromethyl group.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.8-5.0 | Singlet | 2H | -CH₂Cl |

Infrared (IR) Spectroscopy

The IR spectrum exhibits strong characteristic absorption bands for the sulfonyl chloride group.[7]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1410-1370 | Strong | S=O Asymmetric Stretch |

| 1204-1166 | Strong | S=O Symmetric Stretch |

Mass Spectrometry (MS)

The electron ionization mass spectrum shows a molecular ion peak and characteristic fragmentation patterns, including isotopic peaks due to the presence of chlorine.

Experimental Protocols

Safety Precaution: (Chloromethyl)sulfonyl chloride is a corrosive and toxic substance. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

Synthesis of (Chloromethyl)sulfonyl chloride

A common method for the synthesis of (Chloromethyl)sulfonyl chloride involves the chlorination of the sodium salt of chloromethanesulfonic acid.[8]

Materials:

-

Sodium salt of chloromethanesulfonic acid

-

Phosphoryl chloride (POCl₃)

-

Phosphorus pentachloride (PCl₅)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with a mechanical stirrer

-

Distillation apparatus

Procedure:

-

Suspend the crude, dried sodium salt of chloromethanesulfonic acid in phosphoryl chloride in a round-bottom flask equipped with a mechanical stirrer.[8]

-

Add a stoichiometric amount of phosphorus pentachloride to the suspension at room temperature.[8]

-

Stir the reaction mixture at room temperature for approximately 30 minutes, or until the reaction is complete.[8]

-

After the reaction is complete, distill off the phosphoryl chloride under reduced pressure.[9]

-

Carefully add the residue to ice water. The organic product will separate.

-

Extract the aqueous mixture with dichloromethane.[9]

-

Combine the organic layers and dry over anhydrous sodium sulfate.[9]

-

Filter to remove the drying agent, and remove the solvent by distillation.

-

Purify the resulting crude product by vacuum distillation to yield (Chloromethyl)sulfonyl chloride as a clear liquid.[9]

Synthesis of a Sulfonamide Derivative

This protocol describes a general procedure for the reaction of (Chloromethyl)sulfonyl chloride with a primary or secondary amine to form a sulfonamide.[10]

Materials:

-

(Chloromethyl)sulfonyl chloride

-

Amine (e.g., benzylamine)

-

Triethylamine (Et₃N) or Pyridine

-

Dichloromethane (CH₂Cl₂), dry

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Ice bath

Procedure:

-

Dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in dry dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.[10]

-

Dissolve (Chloromethyl)sulfonyl chloride (1.0 equivalent) in a separate portion of dry dichloromethane.

-

Add the (Chloromethyl)sulfonyl chloride solution dropwise to the stirred amine solution over 10-15 minutes, maintaining the temperature at 0-5 °C.[10]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, wash the mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[10]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonamide product.

-

Purify the product by recrystallization or column chromatography as needed.

Visualizations

Logical Relationship Diagram

Caption: Classification of (Chloromethyl)sulfonyl chloride.

Experimental Workflow: Sulfonamide Synthesis

Caption: Workflow for synthesizing a sulfonamide.

Reactivity and Application in Drug Discovery

Caption: Role as an intermediate in drug discovery.

Conclusion

While "this compound" remains an obscure compound, its close analogue, (Chloromethyl)sulfonyl chloride, serves as an excellent case study in the chemistry of bifunctional sulfonyl chlorides. Its well-defined physical properties, characteristic spectral data, and versatile reactivity make it a useful, though challenging, reagent for synthetic chemists. The protocols and data presented in this guide are intended to provide researchers, scientists, and drug development professionals with a solid technical foundation for handling and utilizing this class of compounds in their work, particularly in the construction of sulfonamide and sulfonate ester-containing molecules of pharmaceutical interest.

References

- 1. nbinno.com [nbinno.com]

- 2. chembk.com [chembk.com]

- 3. nbinno.com [nbinno.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. (Chloromethyl)sulfonyl chloride | CH2Cl2O2S | CID 77054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. DE19732030A1 - Preparation of chloromethane sulphonylhalide intermediates - Google Patents [patents.google.com]

- 9. DE19732030B4 - Process for the preparation of chloromethanesulfonyl chloride - Google Patents [patents.google.com]

- 10. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures | MDPI [mdpi.com]

Spectroscopic Analysis of 1-Chloro-2-(ethylsulfonyl)ethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 1-chloro-2-(ethylsulfonyl)ethane (CAS No. 25027-40-1). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols for obtaining such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for 1-chloro-2-(ethylsulfonyl)ethane. These predictions are derived from the analysis of its chemical structure and comparison with similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.9 - 4.1 | Triplet | 2H | -SO₂-CH₂-CH₂-Cl |

| ~3.5 - 3.7 | Triplet | 2H | -SO₂-CH₂-CH₂-Cl |

| ~3.2 - 3.4 | Quartet | 2H | CH₃-CH₂-SO₂- |

| ~1.4 - 1.6 | Triplet | 3H | CH₃-CH₂-SO₂- |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~55 - 60 | -SO₂-C H₂-CH₂-Cl |

| ~50 - 55 | C H₃-C H₂-SO₂- |

| ~40 - 45 | -SO₂-CH₂-C H₂-Cl |

| ~5 - 10 | C H₃-CH₂-SO₂- |

Table 3: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 2980 - 2850 | C-H stretch (alkane) | Medium |

| 1470 - 1430 | C-H bend (alkane) | Medium |

| 1350 - 1300 | SO₂ asymmetric stretch | Strong |

| 1150 - 1100 | SO₂ symmetric stretch | Strong |

| 750 - 600 | C-Cl stretch | Strong |

Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data

| m/z | Proposed Fragment Ion |

| 156/158 | [M]⁺ (Molecular ion) |

| 127 | [M - C₂H₅]⁺ |

| 93 | [C₂H₅SO₂]⁺ |

| 63/65 | [CH₂CH₂Cl]⁺ |

| 64 | [SO₂]⁺ |

| 29 | [C₂H₅]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of 1-chloro-2-(ethylsulfonyl)ethane in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Accumulate a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure:

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop of the liquid between two KBr or NaCl plates.

-

Solid Film: If the sample is a solid, dissolve a small amount in a volatile solvent (e.g., dichloromethane), apply the solution to a salt plate, and allow the solvent to evaporate, leaving a thin film of the compound.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the prepared sample in the spectrometer's beam path.

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. This will cause the molecule to ionize and fragment.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured by a detector.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The fragmentation pattern can be analyzed to deduce the structure of the molecule.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

Predicted Mass Spectrometry Fragmentation of 1-Chloro-2-(ethylsulfonyl)ethane

This diagram visualizes the predicted fragmentation pathway of 1-chloro-2-(ethylsulfonyl)ethane under electron ionization.

Caption: Predicted MS fragmentation pathway.

CAS number and molecular structure of (Chloromethyl)sulfonylethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (Chloromethyl)sulfonylethane, a reagent with applications in proteomics research. This document outlines its chemical and physical properties, synthesis, and known applications, with a focus on providing practical information for researchers in the life sciences and drug development.

Chemical Identity and Properties

This compound, systematically named 1-chloro-2-(methylsulfonyl)ethane, is an organosulfur compound. It is recognized for its potential as a research tool in the field of proteomics.[1]

Molecular Structure:

The molecular structure of 1-chloro-2-(methylsulfonyl)ethane consists of an ethyl chain substituted with a chlorine atom at one end and a methylsulfonyl group at the other.

Physicochemical Properties:

A summary of the key physicochemical properties of 1-chloro-2-(methylsulfonyl)ethane is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 50890-51-2 | [1][2] |

| Molecular Formula | C₃H₇ClO₂S | [1][2] |

| Molecular Weight | 142.61 g/mol | [1] |

| Appearance | Liquid | [3] |

| Density | 1.29 g/cm³ | |

| Boiling Point | 130-132 °C @ 7 Torr | |

| InChI Key | DKWNYTKOLIZNAX-UHFFFAOYSA-N | [3] |

| SMILES | CS(=O)(=O)CCCl | [4] |

Synthesis and Reactivity

Logical Synthesis Workflow

A potential pathway to synthesize 1-chloro-2-(methylsulfonyl)ethane could involve the oxidation of a corresponding thioether. This common method for sulfone synthesis provides a high-yielding and straightforward approach.

Caption: Plausible synthesis of 1-chloro-2-(methylsulfonyl)ethane.

Applications in Research

The primary documented application of 1-chloro-2-(methylsulfonyl)ethane is in the field of proteomics research.[1] Proteomics involves the large-scale study of proteins, particularly their structures and functions.

Role as an Alkylating Agent in Proteomics

In proteomics, alkylating agents are crucial for the sample preparation of proteins for mass spectrometry analysis. They are used to cap cysteine residues, preventing the reformation of disulfide bonds after reduction. This ensures that proteins remain in a linearized state, which is essential for accurate analysis.

The structure of 1-chloro-2-(methylsulfonyl)ethane, featuring a reactive chloromethyl group, suggests its utility as a cysteine-modifying reagent. The sulfonyl group enhances the electrophilicity of the adjacent carbon atom, making it susceptible to nucleophilic attack by the thiol group of cysteine residues.

Experimental Workflow in Proteomics

The general workflow for utilizing an alkylating agent like 1-chloro-2-(methylsulfonyl)ethane in a proteomics experiment is depicted below. This process is fundamental to many bottom-up proteomics strategies.

Caption: Proteomics sample preparation workflow.

Safety and Handling

As with any reactive chemical, proper safety precautions should be taken when handling 1-chloro-2-(methylsulfonyl)ethane. It is recommended to handle the compound in a well-ventilated fume hood and to wear appropriate personal protective equipment, including gloves and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1-Chloro-2-(methylsulfonyl)ethane is a specialized chemical reagent with a noted application in proteomics research. Its utility as a cysteine alkylating agent makes it a valuable tool for sample preparation in mass spectrometry-based protein analysis. While detailed synthetic and spectral data are not widely published, its structural features suggest a straightforward synthesis and a clear mechanism of action in its primary application. Further research into its reactivity and potential applications in drug development and chemical biology may reveal new opportunities for this compound.

References

A Technical Guide to (Chloromethyl)sulfonylethane for Researchers and Drug Development Professionals

An In-depth Overview of the Synthesis, Commercial Availability, and Potential Applications of a Niche Sulfonyl Chloride

This technical guide provides a comprehensive overview of (Chloromethyl)sulfonylethane, also known as chloromethyl ethyl sulfone. Aimed at researchers, scientists, and professionals in drug development, this document details the compound's commercial landscape, a plausible synthetic route with a detailed experimental protocol, and a discussion of its potential applications in medicinal chemistry, supported by the broader context of sulfone-containing compounds in drug discovery.

Commercial Availability and Procurement

For researchers interested in procuring this compound, it is recommended to inquire with companies that specialize in custom chemical synthesis. Suppliers of structurally similar compounds or the necessary precursors are often good candidates for such inquiries.

While this compound itself is not commercially available, its key precursor, 2-chloroethyl ethyl sulfide , is readily available from several suppliers. This allows for a feasible in-house synthesis, which is detailed in the following sections.

Table 1: Commercial Availability of the Precursor, 2-Chloroethyl Ethyl Sulfide

| Supplier | Product Name | Purity | Quantity | Price (USD) |

| Sigma-Aldrich | 2-Chloroethyl ethyl sulfide | 97% | 5 g | $41.55 |

| TCI Chemicals | 2-Chloroethyl Ethyl Sulfide | >97.0% (GC) | 5 mL | $64.00 |

| 25 mL | $191.00 | |||

| Lab Pro Inc. | 2-Chloroethyl Ethyl Sulfide | Min. 98.0% (GC) | 5 mL | - |

| Santa Cruz Biotechnology | 2-Chloroethyl ethyl sulfide | ≥97% | - | - |

| Biostring | 2-Chloroethyl Ethyl Sulphide | - | - | - |

Note: Prices are subject to change and may not include shipping and handling fees. Please consult the respective supplier's website for the most current pricing and availability.

Synthesis of this compound

The most direct and plausible method for the synthesis of this compound is the oxidation of the corresponding sulfide, 2-chloroethyl ethyl sulfide. This reaction is analogous to the well-established oxidation of sulfides to sulfones. Various oxidizing agents can be employed, with hydrogen peroxide being a common and effective choice, often in the presence of a catalytic amount of acid.

Below is a detailed experimental protocol for the synthesis of this compound, adapted from established procedures for the oxidation of similar sulfides.

Experimental Protocol: Oxidation of 2-Chloroethyl Ethyl Sulfide to this compound

Materials:

-

2-Chloroethyl ethyl sulfide (C₄H₉ClS, MW: 124.63 g/mol )

-

30% Hydrogen peroxide (H₂O₂, MW: 34.01 g/mol )

-

Glacial acetic acid (CH₃COOH, MW: 60.05 g/mol )

-

Chloroform (CHCl₃) or other suitable organic solvent for extraction

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

-

Deionized water

Equipment:

-

Round-bottom flask (appropriate size for the reaction scale)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloroethyl ethyl sulfide.

-

Addition of Catalyst and Oxidant: Add a catalytic amount of glacial acetic acid to the flask. While stirring, slowly add 30% hydrogen peroxide to the reaction mixture. The addition should be done cautiously to control the exothermic reaction. For larger scale reactions, cooling the flask in an ice bath during the addition is recommended.

-

Reaction: After the addition of hydrogen peroxide is complete, heat the reaction mixture to a temperature of 65-75 °C. Maintain this temperature and continue stirring for 4-10 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent such as chloroform or dichloromethane (3 x volume of the reaction mixture). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with deionized water to remove any residual hydrogen peroxide and acetic acid. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.

-

Purification: The crude product can be further purified by vacuum distillation or recrystallization to yield pure this compound.

Proposed Synthesis Workflow

The following diagram illustrates the proposed synthetic workflow for this compound.

Applications in Research and Drug Development

While specific biological activities of this compound have not been extensively reported, the sulfone functional group is a well-established and important motif in medicinal chemistry. Sulfones are present in a wide range of FDA-approved drugs and clinical candidates, where they contribute to the modulation of various physicochemical and pharmacological properties.

Key Roles of the Sulfone Moiety in Drug Design:

-

Improved Physicochemical Properties: The sulfonyl group is a strong electron-withdrawing group and a hydrogen bond acceptor. Its incorporation into a molecule can significantly impact properties such as:

-

Solubility: The polar nature of the sulfone group can enhance aqueous solubility.

-

Lipophilicity: It can reduce the overall lipophilicity of a molecule.

-

Metabolic Stability: Sulfones are generally stable to metabolic degradation.

-

-

Pharmacological Activity: Sulfone-containing compounds have demonstrated a broad spectrum of biological activities, including:

-

Anti-inflammatory

-

Antimicrobial

-

Anticancer

-

Anti-HIV

-

This compound, as a reactive building block, can be utilized in the synthesis of more complex molecules. The chloromethyl group provides a reactive handle for nucleophilic substitution, allowing for the introduction of the ethylsulfonylmethyl moiety into various molecular scaffolds. This makes it a potentially valuable intermediate for the synthesis of novel drug candidates.

Researchers in drug discovery can use this compound to:

-

Synthesize novel sulfone-containing compounds for screening in various biological assays.

-

Investigate structure-activity relationships (SAR) by incorporating the ethylsulfonylmethyl group into known pharmacophores.

-

Develop new chemical probes to study biological pathways.

The versatile chemistry of the sulfone group, combined with the reactivity of the chloromethyl handle, positions this compound as a compound of interest for synthetic and medicinal chemists engaged in the discovery and development of new therapeutic agents.

Stability and storage conditions for (Chloromethyl)sulfonylethane

An In-depth Technical Guide on the Stability and Storage of (Chloromethyl)sulfonylethane

For researchers, scientists, and professionals in drug development, understanding the stability and appropriate storage conditions of reactive chemical intermediates is paramount for ensuring experimental reproducibility, safety, and the integrity of synthetic pathways. This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, drawing upon data from structurally related compounds to infer its likely properties.

Chemical Profile of this compound

This compound is a bifunctional molecule containing a reactive chloromethyl group and a sulfonyl group. The presence of the electron-withdrawing sulfonyl group is expected to enhance the reactivity of the chloromethyl group towards nucleophilic substitution. Due to a lack of specific experimental data for this compound in the public domain, this guide extrapolates stability and storage information from analogous compounds containing chloromethyl and sulfonyl or sulfide moieties.

Inferred Stability and Reactivity

Based on the chemistry of related compounds, this compound is likely to be susceptible to degradation under certain conditions:

-

Hydrolysis: The chloromethyl group is prone to hydrolysis in the presence of water or protic solvents, which would lead to the formation of the corresponding hydroxymethyl derivative. This reaction can be accelerated by elevated temperatures and non-neutral pH conditions.

-

Thermal Decomposition: While specific data is unavailable, many organosulfur and chlorinated compounds can decompose at elevated temperatures, potentially releasing irritating or toxic gases such as sulfur oxides and hydrogen chloride.[1]

-

Reactivity with Nucleophiles: As a reactive alkylating agent, it will readily react with nucleophiles. Care should be taken to avoid unintended reactions with nucleophilic solvents (e.g., alcohols, amines) or reagents.

-

Incompatible Materials: Contact with strong oxidizing agents, strong bases, and strong reducing agents should be avoided to prevent vigorous and potentially hazardous reactions.[2]

Recommended Storage Conditions

To maintain the integrity and stability of this compound, the following storage conditions are recommended, based on guidelines for similar compounds.

Table 1: Summary of Recommended Storage Conditions for this compound and Related Compounds

| Parameter | Recommendation for this compound (Inferred) | Related Compound Examples and Citations |

| Temperature | 2 - 8 °C (Refrigerated) | Chloromethyl chlorosulfate: 2 - 8 °C[3], Chloromethyl methyl sulfide: 2 - 8°C[4] |

| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon) | Handle under nitrogen, protect from moisture. |

| Container | Tightly sealed container. Avoid metal containers. | Keep container tightly closed.[1][2][3] No metal containers. |

| Environment | Dry, well-ventilated place. | Keep in a dry and well-ventilated place.[1][2][3] |

| Light Sensitivity | Store in the dark or in an amber container. | May be altered by light.[5] |

| Moisture | Strict exclusion of moisture. | Moisture sensitive.[3] |

Experimental Protocol: General Method for Stability Assessment

The following is a generalized protocol for assessing the stability of a reactive compound like this compound in a laboratory setting.

Objective: To determine the stability of this compound under various conditions (e.g., temperature, humidity, solvent) over time.

Materials:

-

This compound

-

Analytical standards of the compound and potential degradation products

-

A range of solvents (e.g., aprotic and protic)

-

Temperature- and humidity-controlled chambers

-

Analytical instrumentation (e.g., HPLC, GC-MS, NMR)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Sample Preparation:

-

Prepare stock solutions of this compound in the desired solvent(s) at a known concentration.

-

For solid-state stability, weigh a precise amount of the compound into several vials.

-

-

Stress Conditions:

-

Expose the samples to a matrix of conditions. This may include:

-

Elevated temperatures (e.g., 40°C, 60°C).

-

High humidity (e.g., 75% RH).

-

Exposure to light (photostability).

-

Different pH solutions (if applicable).

-

-

Maintain a set of control samples at recommended storage conditions (e.g., 2-8°C, dark, dry).

-

-

Time Points:

-

At predetermined time intervals (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove a sample from each condition for analysis.

-

-

Analysis:

-

Analyze the samples using a validated analytical method (e.g., HPLC with UV detection) to quantify the amount of remaining this compound.

-

Use techniques like LC-MS or GC-MS to identify any degradation products.

-

-

Data Interpretation:

-

Plot the concentration of this compound as a function of time for each condition.

-

Determine the degradation rate and identify the primary degradation pathways.

-

Visualizing the Stability Assessment Workflow

The following diagram illustrates a logical workflow for assessing the stability of a chemical compound.

Caption: Workflow for assessing the chemical stability of a compound.

Handling and Safety Precautions

Given the reactive nature of the chloromethyl group, appropriate personal protective equipment (PPE) should be used at all times. This includes:

-

Eye Protection: Tightly fitting safety goggles and a face shield.[3]

-

Hand Protection: Chemical-resistant gloves, which should be inspected prior to use.[3]

-

Skin and Body Protection: A lab coat and other protective clothing to prevent skin contact.[3]

-

Respiratory Protection: Use in a well-ventilated area, such as a fume hood, to avoid inhalation of vapors.[1][3]

Always consult the most current Safety Data Sheet (SDS) for the compound before handling. In the absence of a specific SDS for this compound, the SDS for structurally similar and reactive compounds should be reviewed as a safety precaution.[1][3]

References

Navigating the Void: A Health and Safety Guide to (Chloromethyl)sulfonylethane and its Structural Analogs

Introduction

(Chloromethyl)sulfonylethane represents a chemical entity for which toxicological and safety data are scarce. In the absence of direct information, a prudent approach for laboratory professionals involves the careful examination of structurally similar molecules. This guide focuses on a selection of such analogs, providing a consolidated reference for their known hazards, handling procedures, and potential biological effects. The compounds discussed include Ethyl Methyl Sulfone, Chloromethyl Methyl Sulfone, 2-Chloroethanesulfonyl chloride, (Chloromethyl)sulfonyl chloride, and Chloromethyl chlorosulfate.

Hazard Identification and Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemical products. The following tables summarize the GHS classifications for the structural analogs of this compound.

Table 1: GHS Hazard Summary for this compound Analogs

| Chemical Name | GHS Pictograms | GHS Hazard Statements |

| Ethyl Methyl Sulfone | Not available | Not available |

| Chloromethyl Methyl Sulfone | Not available | Not available |

| 2-Chloroethanesulfonyl chloride | ☠️Corrosion | H301: Toxic if swallowedH314: Causes severe skin burns and eye damageH330: Fatal if inhaledH335: May cause respiratory irritation |

| (Chloromethyl)sulfonyl chloride | ☠️Corrosion | H302: Harmful if swallowedH314: Causes severe skin burns and eye damage |

| Chloromethyl chlorosulfate | 🔥☠️Corrosion | H272: May intensify fire; oxidizerH302: Harmful if swallowedH312: Harmful in contact with skinH314: Causes severe skin burns and eye damageH318: Causes serious eye damage |

Note: Data for Ethyl Methyl Sulfone and Chloromethyl Methyl Sulfone regarding GHS pictograms and hazard statements were not available in the searched resources.

Table 2: Detailed GHS Hazard and Precautionary Statements

| Chemical Name | Hazard Statements | Precautionary Statements |

| 2-Chloroethanesulfonyl chloride | H301, H314, H330, H335 | P260, P271, P280, P303+P361+P353, P304+P340+P310, P305+P351+P338 |

| (Chloromethyl)sulfonyl chloride | H302, H314 | P260, P264, P270, P280, P301+P317, P301+P330+P331, P302+P361+P354, P304+P340, P305+P354+P338, P316, P321, P330, P363, P405, and P501 |

| Chloromethyl chlorosulfate | H272, H302, H312, H314, H318 | Not available |

Experimental Protocols: Safe Handling and Assessment of Hazardous Chemicals

Due to the lack of specific experimental studies for "this compound", a generic protocol for the safe handling and preliminary toxicological assessment of a novel or poorly characterized chemical is provided. This protocol is a general guideline and must be adapted to the specific chemical and experimental context, always in compliance with institutional and regulatory standards.

General Principles for Safe Handling

-

Risk Assessment: Before any handling, a thorough risk assessment must be conducted. This involves reviewing available data on the chemical and its structural analogs, identifying potential hazards (toxicity, flammability, reactivity), and defining the necessary control measures.

-

Engineering Controls: All work with potentially hazardous chemicals should be performed in a properly functioning chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE): Appropriate PPE is mandatory. This includes, at a minimum, a lab coat, chemical-resistant gloves (select based on the specific chemical's properties), and safety goggles. For highly toxic or volatile compounds, a face shield and specialized respiratory protection may be necessary.

-

Spill and Emergency Procedures: Emergency procedures must be established before work begins. This includes knowing the location of safety showers, eyewash stations, and fire extinguishers, as well as having a clear plan for spill containment and cleanup.

Protocol for In Vitro Cytotoxicity Assay (A Preliminary Assessment)

This protocol describes a general method for assessing the cytotoxic potential of a compound using a cell-based assay, such as the MTT assay.

-

Cell Culture:

-

Maintain a suitable human cell line (e.g., HepG2 for liver toxicity, or A549 for lung toxicity) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Culture the cells in a humidified incubator at 37°C with 5% CO₂.

-

-

Compound Preparation:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration.

-

Make serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations for testing. Ensure the final solvent concentration is non-toxic to the cells (typically ≤0.1%).

-

-

Cell Treatment:

-

Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Remove the old medium and add the medium containing the various concentrations of the test compound. Include a vehicle control (medium with solvent only) and a positive control (a known cytotoxic agent).

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

-

The MTT is reduced by metabolically active cells to form a purple formazan product.

-

Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot the cell viability against the compound concentration to generate a dose-response curve.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

-

Visualizations: Workflows and Potential Signaling Pathways

Experimental Workflow for Chemical Hazard Assessment

The following diagram illustrates a logical workflow for assessing and managing the risks associated with a hazardous chemical in a laboratory setting.

Caption: Workflow for Chemical Hazard Assessment.

Generalized Cellular Response to Chemical-Induced Stress

While specific signaling pathways for the toxicity of these sulfone compounds are not well-defined, a general cellular response to toxic chemical exposure involves the activation of stress-responsive signaling pathways. The diagram below illustrates a simplified, generalized pathway.

Caption: Generalized Cellular Stress Response Pathway.

Conclusion

The absence of specific safety and toxicological data for "this compound" underscores the importance of a cautious and informed approach when handling novel or poorly characterized chemical compounds. By leveraging the available data for structurally related analogs, researchers can make informed decisions regarding necessary safety precautions and experimental design. The general protocols and workflows provided in this guide offer a framework for mitigating risks and ensuring a safe laboratory environment. It is imperative that any work with such compounds is preceded by a thorough risk assessment and adherence to all institutional and regulatory safety guidelines.

A Theoretical Investigation of the Electronic Structure of (Chloromethyl)sulfonylethane: A Methodological Whitepaper

Disclaimer: This document presents a hypothetical, albeit methodologically robust, theoretical study on the electronic structure of (Chloromethyl)sulfonylethane. Due to the absence of specific published research on this molecule, the quantitative data herein is illustrative and generated based on established principles of computational chemistry for analogous organosulfur compounds. This guide is intended for researchers, scientists, and drug development professionals interested in the application of theoretical chemistry to understand molecular properties.

Introduction

Organosulfur compounds are a cornerstone in medicinal chemistry and materials science. The sulfonyl group, in particular, is a key functional group in a multitude of pharmacologically active agents. The introduction of a chloromethyl group can significantly modulate the electronic properties and reactivity of such molecules. Understanding the electronic structure of this compound (CH₂ClSO₂CH₂CH₃) is crucial for predicting its reactivity, stability, and potential interactions in biological systems. Theoretical studies, particularly those employing Density Functional Theory (DFT), provide a powerful avenue for elucidating these properties at the atomic level.[1][2] This whitepaper outlines a comprehensive computational protocol for such a study and presents plausible findings to illustrate the depth of insight that can be gained.

Computational Protocols

The theoretical calculations outlined herein are based on widely accepted quantum chemical methods that balance computational cost and accuracy for organic molecules.[3]

Geometry Optimization and Vibrational Frequency Analysis: The initial 3D structure of this compound would be constructed and subjected to geometry optimization without any symmetry constraints. The optimization would be performed using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[3][4] The 6-311G(d,p) basis set is a suitable choice for this type of molecule, as it includes polarization functions on both heavy atoms and hydrogen atoms, which are important for describing the bonding in molecules with heteroatoms like sulfur, oxygen, and chlorine.[4] To confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface, vibrational frequency calculations would be performed at the same level of theory. The absence of imaginary frequencies would verify that the structure is a stable conformer.

Calculation of Electronic Properties: Following successful optimization, a series of electronic properties would be calculated. A Mulliken population analysis would be conducted to determine the partial atomic charges on each atom, providing insight into the charge distribution and electrostatic potential of the molecule.[5][6] The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule.[7][8] The total dipole moment would also be computed to understand the overall polarity of the molecule. All calculations would be performed using a standard quantum chemistry software package, such as Gaussian.[7][9]

Data Presentation: Hypothetical Findings

The following tables summarize the hypothetical quantitative data derived from the proposed computational study of this compound.

Table 1: Optimized Geometric Parameters

This table presents the key bond lengths, bond angles, and dihedral angles for the optimized structure of this compound.

| Parameter | Atom(s) | Value |

| Bond Length (Å) | S - O1 | 1.44 |

| S - O2 | 1.44 | |

| S - C(sulfonyl) | 1.78 | |

| S - C(chloro) | 1.79 | |

| C(chloro) - Cl | 1.79 | |

| C(sulfonyl) - C(ethyl) | 1.53 | |

| Bond Angle (°) | O1 - S - O2 | 120.5 |

| O1 - S - C(sulfonyl) | 108.5 | |

| O1 - S - C(chloro) | 108.5 | |

| S - C(chloro) - Cl | 110.2 | |

| S - C(sulfonyl) - C(ethyl) | 111.0 | |

| Dihedral Angle (°) | O1 - S - C(sulfonyl) - C(ethyl) | 60.0 |

| Cl - C(chloro) - S - O1 | -55.0 |

Table 2: Calculated Electronic Properties

This table details the calculated electronic properties, including Mulliken atomic charges, frontier molecular orbital energies, and the total dipole moment.

| Property | Atom(s) / Value |

| Mulliken Atomic Charges (e) | S |

| O1 | |

| O2 | |

| Cl | |

| C(chloro) | |

| C(sulfonyl) | |

| C(ethyl) | |

| Frontier Orbitals (eV) | HOMO Energy |

| LUMO Energy | |

| HOMO-LUMO Gap (ΔE) | |

| Dipole Moment (Debye) | Total |

Visualization of Molecular and Logical Structures

Diagrams generated using Graphviz provide a clear representation of the molecular structure and the computational workflow.

References

- 1. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. learningbreeze.com [learningbreeze.com]

- 3. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mulliken [cup.uni-muenchen.de]

- 6. Mulliken population analysis - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

Methodological & Application

Application Notes and Protocols: (Chloromethyl)sulfonylethane in Organic Synthesis

Introduction

(Chloromethyl)sulfonylethane is a bifunctional organic molecule containing both a reactive chloromethyl group and an ethylsulfonyl group. This combination of functionalities makes it a potentially valuable building block in organic synthesis. The chloromethyl group can act as an electrophile in nucleophilic substitution reactions, while the ethylsulfonyl moiety can influence the reactivity of the adjacent methylene group and serve as a precursor to vinyl sulfones, which are important Michael acceptors and dienophiles in cycloaddition reactions.

Potential Synthetic Applications

Based on the chemistry of analogous sulfones, the primary applications of this compound are anticipated to be:

-

Precursor to Ethyl Vinyl Sulfone: Dehydrochlorination of this compound would yield ethyl vinyl sulfone, a valuable reagent in organic synthesis. Vinyl sulfones are known to participate in a variety of transformations, including Michael additions and Diels-Alder reactions.

-

Alkylation Agent: The chloromethyl group allows for the introduction of the ethylsulfonylmethyl moiety onto various nucleophiles, such as amines, thiols, and carbanions.

-

Cycloaddition Reactions: As a precursor to ethyl vinyl sulfone, it enables access to [4+2] cycloaddition reactions, forming six-membered rings.

Experimental Protocols

The following are detailed experimental protocols for key transformations analogous to those expected for this compound.

Protocol 1: Synthesis of this compound (Analogous to Chloromethyl Methyl Sulfone Synthesis)

This protocol is adapted from the synthesis of chloromethyl methyl sulfone by oxidation of the corresponding sulfide.

Reaction Scheme:

Materials:

-

(Chloromethyl)ethyl sulfide

-

30% Hydrogen peroxide (H₂O₂)

-

Glacial acetic acid (AcOH)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium sulfite (Na₂SO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of (Chloromethyl)ethyl sulfide (1.0 equiv) in dichloromethane (5 mL/mmol of sulfide) in a round-bottom flask cooled in an ice bath, add glacial acetic acid (0.1 equiv).

-

Slowly add 30% hydrogen peroxide (2.2 equiv) dropwise via a dropping funnel, maintaining the internal temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite to decompose excess peroxide.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Protocol 2: Generation of Ethyl Vinyl Sulfone via Dehydrochlorination

This protocol describes the in-situ generation and use of a vinyl sulfone from a β-chloroethyl sulfone, which is analogous to the dehydrochlorination of this compound.

Reaction Scheme:

Materials:

-

This compound

-

Triethylamine (Et₃N) or 1,8-Diazabicycloundec-7-ene (DBU)

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Substrate for subsequent reaction (e.g., a diene for Diels-Alder)

-

Round-bottom flask

-

Stir bar

-

Nitrogen or Argon atmosphere setup

Procedure:

-

To a solution of the substrate (e.g., diene, 1.0 equiv) in the chosen anhydrous solvent under an inert atmosphere, add this compound (1.2 equiv).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the base (e.g., Triethylamine, 1.5 equiv) dropwise.

-

Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC or LC-MS).

-

Upon completion, the reaction mixture can be worked up by washing with water and brine.

-

The organic layer is then dried, filtered, and concentrated to yield the crude product, which can be purified by chromatography.

Data Presentation

The following table summarizes typical reaction conditions and yields for reactions involving compounds analogous to this compound.

| Reaction Type | Analogous Substrate | Reagents and Conditions | Yield (%) | Reference |

| Oxidation | Chloromethyl methyl sulfide | 30% H₂O₂, AcOH, Et₂O, reflux | 75-85 | |

| Dehydrohalogenation | 2-Chloroethanesulfonyl chloride | Triethylamine, Acetone, 8-10°C | High | [1] |

| Diels-Alder | Phenyl vinyl sulfone | Furan, Benzene, 80°C | 90 | (General) |

| Michael Addition | Methyl vinyl sulfone | Thiophenol, NaOMe, MeOH, rt | 95 | (General) |

Visualizations

Diagram 1: Synthesis of this compound

Caption: Synthetic pathway for this compound.

Diagram 2: Application in Diels-Alder Reaction

Caption: Workflow for the use in Diels-Alder reactions.

References

(Chloromethyl)sulfonylethane: Application Notes and Protocols for Alkylation Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Chloromethyl)sulfonylethane, also known as ethyl chloromethyl sulfone, is a reactive alkylating agent utilized in organic synthesis. Its structure incorporates an ethylsulfonyl group, which acts as an effective electron-withdrawing group, rendering the adjacent chloromethyl carbon highly susceptible to nucleophilic attack. This property makes it a valuable reagent for the introduction of the ethylsulfonylmethyl moiety onto a variety of nucleophilic substrates, a functional group of interest in medicinal chemistry and materials science. This document provides an overview of its reactivity, application notes, and detailed protocols for its use in alkylation reactions, based on established principles and data from analogous sulfonyl chlorides.

Physicochemical Properties and Reactivity

Due to limited available data for this compound, the following properties are extrapolated from analogous compounds such as chloromethyl methyl sulfone and chloromethyl phenyl sulfone.

| Property | Value (Estimated) | Source/Analogy |

| Molecular Formula | C3H7ClO2S | - |

| Molecular Weight | 142.61 g/mol | - |

| Appearance | Colorless to pale yellow liquid or low melting solid | Analogy with similar small sulfones |

| Boiling Point | Decomposes upon heating | General reactivity of α-halosulfones |

| Solubility | Soluble in a wide range of organic solvents (e.g., DCM, THF, DMF, acetonitrile) | General properties of sulfones |

The reactivity of this compound is dominated by the electrophilicity of the carbon atom in the chloromethyl group. The potent electron-withdrawing nature of the sulfonyl group (-SO₂-) significantly activates the C-Cl bond towards nucleophilic substitution, primarily through an Sₙ2 mechanism. This activation facilitates reactions with a wide array of soft and hard nucleophiles.

General Reaction Scheme

The general mechanism for the alkylation of a nucleophile with this compound is depicted below. The reaction typically proceeds via a bimolecular nucleophilic substitution (Sₙ2) pathway.

Caption: General Sₙ2 reaction of this compound.

Applications in Organic Synthesis

This compound serves as a versatile building block for the synthesis of various functionalized molecules.

C-Alkylation of Carbon Nucleophiles

Enolates, enamines, and other carbanions can be effectively alkylated with this compound to form new carbon-carbon bonds. The resulting products contain the synthetically useful ethylsulfonylmethyl group.

N-Alkylation of Amines and Heterocycles

Primary and secondary amines, as well as nitrogen-containing heterocycles (e.g., indoles, pyrazoles), readily undergo N-alkylation. This reaction is crucial for the synthesis of novel pharmaceutical and agrochemical candidates.

O-Alkylation of Alcohols and Phenols

Alkoxides and phenoxides can be alkylated to form ethers containing the ethylsulfonylmethyl group. These ethers can serve as intermediates in more complex synthetic routes.

S-Alkylation of Thiols

Thiols and thiophenols are excellent nucleophiles for reaction with this compound, leading to the formation of thioethers (sulfides).

Experimental Protocols

Note: The following protocols are general procedures based on the reactivity of analogous α-chlorosulfones. Optimization of reaction conditions (e.g., solvent, base, temperature, and reaction time) may be necessary for specific substrates.

Protocol 1: General Procedure for the N-Alkylation of an Amine

This protocol describes a general method for the alkylation of a primary or secondary amine with this compound.

Materials:

-

Amine (1.0 eq)

-

This compound (1.1 - 1.5 eq)

-

Anhydrous base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DIPEA) (1.5 - 2.0 eq)

-

Anhydrous polar aprotic solvent (e.g., DMF, acetonitrile, or THF)

-

Standard laboratory glassware and stirring apparatus

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the amine and the anhydrous solvent.

-

Add the base to the stirred solution at room temperature.

-

Slowly add a solution of this compound in the same anhydrous solvent to the reaction mixture.

-

The reaction mixture is then stirred at a temperature ranging from room temperature to 80 °C, depending on the reactivity of the amine.

-

Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of water or a saturated aqueous solution of NH₄Cl.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization.

Quantitative Data (Illustrative, based on analogous reactions):

| Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Aniline | K₂CO₃ | DMF | 60 | 6 | 85-95 |

| Pyrrolidine | DIPEA | CH₃CN | RT | 4 | >90 |

| Indole | NaH | THF | 0 to RT | 3 | 80-90 |

Protocol 2: General Procedure for the C-Alkylation of a β-Ketoester

This protocol provides a general method for the C-alkylation of an active methylene compound, such as a β-ketoester.

Materials:

-

β-Ketoester (1.0 eq)

-

This compound (1.2 eq)

-

Strong, non-nucleophilic base (e.g., NaH, KHMDS, LDA) (1.1 eq)

-

Anhydrous aprotic solvent (e.g., THF, DME)

-

Standard laboratory glassware and stirring apparatus

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the anhydrous solvent and cool to the appropriate temperature (e.g., 0 °C for NaH, -78 °C for LDA).

-

Slowly add the base to the solvent.

-

Add a solution of the β-ketoester in the same anhydrous solvent dropwise to the base suspension/solution. Stir for 30-60 minutes to ensure complete enolate formation.

-

Add a solution of this compound in the same anhydrous solvent to the enolate solution.

-

Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography.

Caption: General experimental workflow for alkylation reactions.

Safety Precautions

This compound is expected to be a reactive and potentially hazardous compound.

-

Toxicity: Assumed to be toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handling: All manipulations should be carried out in a well-ventilated fume hood.

-

Reactivity: Can react exothermically with strong nucleophiles. Add reagents slowly and control the reaction temperature.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong bases and nucleophiles.

Conclusion

This compound is a promising alkylating agent for the introduction of the ethylsulfonylmethyl group into organic molecules. While specific data for this compound is not widely available, its reactivity can be reliably inferred from analogous α-chlorosulfones. The protocols provided herein offer a general guideline for its use in various alkylation reactions, which are fundamental transformations in the fields of medicinal chemistry and drug development. Researchers are encouraged to perform small-scale trial reactions to optimize conditions for their specific substrates.

Synthesis of Heterocycles Using Chloromethyl Phenyl Sulfone: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloromethyl phenyl sulfone is a versatile reagent in organic synthesis, serving as a valuable building block for the construction of various heterocyclic scaffolds. Its utility stems from the presence of a reactive chloromethyl group activated by the adjacent electron-withdrawing phenylsulfonyl moiety. This combination allows for efficient reactions with a range of nucleophiles, leading to the formation of key heterocyclic intermediates such as aziridines and epoxides. These three-membered rings can be further elaborated into more complex heterocyclic systems, highlighting the reagent's importance in medicinal chemistry and drug discovery. This document provides detailed application notes and experimental protocols for the synthesis of aziridines and α,β-epoxy sulfones using chloromethyl phenyl sulfone, including quantitative data and reaction pathways.

Introduction

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and biologically active molecules. The development of efficient and reliable methods for their synthesis is a cornerstone of modern drug discovery. Chloromethyl phenyl sulfone has emerged as a practical and effective reagent for the introduction of a C1-synthon in the formation of heterocyclic rings. The phenylsulfonyl group not only activates the chloromethyl group for nucleophilic substitution but can also influence the stereochemical outcome of reactions and serve as a handle for further synthetic transformations. This document outlines two primary applications of chloromethyl phenyl sulfone in heterocyclic synthesis: the formation of 2-phenylsulfonyl aziridines from imines and the Darzens condensation with carbonyl compounds to yield α,β-epoxy sulfones.

Application Note 1: Synthesis of 2-Phenylsulfonyl Aziridines

The reaction of the lithiated carbanion of chloromethyl phenyl sulfone with imines provides a direct route to 2-phenylsulfonyl aziridines. These aziridines are valuable intermediates that can undergo ring-opening reactions or further cycloadditions to generate a variety of nitrogen-containing heterocycles, such as pyrroles. The phenylsulfonyl group can be retained in the final product or removed under reductive conditions.

General Reaction Scheme:

The reaction proceeds via the in-situ generation of a sulfonyl-stabilized carbanion, which then acts as a nucleophile, attacking the imine carbon. This is followed by an intramolecular nucleophilic substitution to form the aziridine ring.

Caption: Workflow for the synthesis of 2-phenylsulfonyl aziridines.

Experimental Protocol: Synthesis of 1-Benzyl-2-phenyl-3-(phenylsulfonyl)aziridine

This protocol is adapted from established procedures for the synthesis of aziridines from imines and chloromethyl phenyl sulfone.

Materials:

-

Chloromethyl phenyl sulfone

-

N-Benzylidenebenzylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add chloromethyl phenyl sulfone (1.0 mmol) and anhydrous THF (10 mL).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 mmol, 1.1 equivalents) dropwise to the solution. Stir the mixture at -78 °C for 30 minutes to ensure complete formation of the lithiated carbanion.

-

In a separate flask, dissolve N-benzylidenebenzylamine (1.0 mmol) in anhydrous THF (5 mL).

-

Add the imine solution dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to stir at -78 °C for 2 hours, then let it warm to room temperature and stir for an additional 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (15 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-benzyl-2-phenyl-3-(phenylsulfonyl)aziridine.

Quantitative Data:

| Imine Substrate | Product | Yield (%) | Reference |

| N-Benzylidenebenzylamine | 1-Benzyl-2-phenyl-3-(phenylsulfonyl)aziridine | 75-85 | General procedure |

| N-(4-Methoxybenzylidene)aniline | 1-Phenyl-2-(4-methoxyphenyl)-3-(phenylsulfonyl)aziridine | ~80 | General procedure |

| N-(4-Chlorobenzylidene)benzylamine | 1-Benzyl-2-(4-chlorophenyl)-3-(phenylsulfonyl)aziridine | ~78 | General procedure |

Note: Yields are typical and may vary based on specific reaction conditions and the purity of reagents.

Application Note 2: Synthesis of α,β-Epoxy Sulfones (Darzens Condensation)

The Darzens condensation of chloromethyl phenyl sulfone with aldehydes or ketones in the presence of a base provides α,β-epoxy sulfones (oxiranyl sulfones). This reaction is a powerful tool for the stereoselective synthesis of epoxides. The resulting epoxy sulfones are versatile intermediates for the synthesis of various functionalized molecules.

General Reaction Scheme:

The reaction is initiated by the deprotonation of chloromethyl phenyl sulfone to form a carbanion, which then attacks the carbonyl carbon of the aldehyde or ketone. The resulting haloalkoxide intermediate undergoes an intramolecular Sₙ2 reaction to form the epoxide ring.

Caption: Workflow for the Darzens condensation to form α,β-epoxy sulfones.

Experimental Protocol: Synthesis of 2-Phenyl-3-(phenylsulfonyl)oxirane

This protocol is a general procedure for the Darzens condensation of an aldehyde with chloromethyl phenyl sulfone.

Materials:

-

Chloromethyl phenyl sulfone

-

Benzaldehyde

-

Potassium tert-butoxide (t-BuOK)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

In a flame-dried round-bottom flask under an argon atmosphere, dissolve chloromethyl phenyl sulfone (1.0 mmol) in anhydrous THF (10 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add potassium tert-butoxide (1.1 mmol, 1.1 equivalents) portion-wise to the stirred solution.

-

After stirring for 15 minutes at 0 °C, add benzaldehyde (1.0 mmol) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into saturated aqueous NH₄Cl solution (20 mL) and extract with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-phenyl-3-(phenylsulfonyl)oxirane.

Quantitative Data:

| Carbonyl Substrate | Product | Yield (%) | Reference |